molecular formula C21H28O3 B1194494 14-Hydroxypregna-1,4-diene-3,20-dione CAS No. 97055-11-3

14-Hydroxypregna-1,4-diene-3,20-dione

Cat. No.: B1194494
CAS No.: 97055-11-3
M. Wt: 328.4 g/mol
InChI Key: NEJRQZFTRAYLHK-JRBOJVLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Hydroxypregna-1,4-diene-3,20-dione (CAS Registry Number: 97055-11-3), also known as 14-OH-PDD, is a significant fungal metabolite of progesterone . It is produced through the biotransformation of progesterone by the fungus Colletotrichum antirrhini . This compound is a key steroid derivative for biochemical research, particularly in the study of steroid metabolism and the biological activity of hydroxylated pregnane derivatives. With a molecular formula of C21H28O3 and a molecular weight of 328.45 g/mol, it serves as a valuable reference standard and intermediate in the synthesis and investigation of more complex steroid molecules . Research into similar 1,4-diene steroid analogs has explored their potential immunosuppressive and anti-inflammatory effects, which are thought to occur through non-genomic mechanisms, differentiating them from classical glucocorticoids . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

97055-11-3

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8R,9S,10R,13R,14R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h6,9,12,16-18,24H,4-5,7-8,10-11H2,1-3H3/t16-,17+,18-,19+,20-,21-/m1/s1

InChI Key

NEJRQZFTRAYLHK-JRBOJVLQSA-N

SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O

Synonyms

14-hydroxypregna-1,4-diene-3,20-dione
14-OH-PDD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 14-Hydroxypregna-1,4-diene-3,20-dione and related compounds derived from the evidence:

Compound Name Substituents Molecular Formula Key Pharmacological Use Source
Fluorometholone 9-Fluoro, 11β-hydroxy, 6α-methyl C₂₂H₂₉FO₄ Ophthalmic anti-inflammatory (FML® eye drops)
1-Dehydrocorticosterone 21-acetate 11β-hydroxy, 21-acetate C₂₃H₃₀O₅ Research use (no therapeutic applications)
Prednisone 11,17,21-trihydroxy C₂₁H₂₆O₅ Systemic anti-inflammatory, immunosuppressive
16α,17α-Isopropylidene derivative 9-Fluoro, 11β,21-dihydroxy, 16,17-isopropylidene C₂₄H₃₁FO₆ Investigational glucocorticoid (cyclic acetal)
21-Succinate derivative 11β,21-dihydroxy, 16α,17α-isopropylidene, 21-(3-carboxy-1-oxopropoxy) C₂₈H₃₅FO₁₀ Prodrug for enhanced solubility
6α-Fluoro-16α-methyl derivative 6α-fluoro, 9,11-epoxy, 16α-methyl C₂₂H₂₇FO₅ Research compound (anti-inflammatory potential)

Key Structural and Functional Insights :

Fluorine Substitution :

  • Fluorometholone (9-fluoro) exhibits localized anti-inflammatory activity in ocular tissues due to reduced systemic absorption .
  • The 6α-fluoro derivative () demonstrates enhanced receptor binding affinity, though its clinical relevance remains under investigation .

Hydroxyl and Ester Modifications :

  • The 21-acetate group in 1-Dehydrocorticosterone 21-acetate () increases lipophilicity, favoring research applications over therapeutic use .
  • Prednisone’s 11β-hydroxyl group is critical for glucocorticoid receptor activation, while its 17,21-dihydroxy configuration aids in metabolic stability .

Cyclic Acetal Derivatives :

  • Compounds with 16α,17α-isopropylidene groups () show prolonged half-lives due to steric hindrance against enzymatic degradation .

Prodrug Design: The 21-succinate modification () enhances water solubility, enabling intravenous administration in systemic therapies .

Research and Clinical Implications

Key considerations include:

  • Position-Specific Activity : Hydroxyl or fluorine at C9, C11, or C16 correlates with tissue selectivity (e.g., ocular vs. systemic) .
  • Metabolic Stability : Cyclic acetals (16,17-isopropylidene) or ester prodrugs (21-succinate) improve pharmacokinetic profiles .

Further studies are required to elucidate the pharmacological profile of this compound, particularly its C14 hydroxyl’s role in receptor interaction and metabolic pathways.

Q & A

Q. What are the established synthesis pathways for 14-Hydroxypregna-1,4-diene-3,20-dione, and how are they validated?

The compound is synthesized via biotransformation using microbial systems or chemical synthesis involving selective oxidation and hydroxylation of precursor steroids. Validation includes spectral characterization (e.g., NMR, IR, and mass spectrometry) to confirm structural integrity. For instance, key spectral peaks such as carbonyl (C3/C20) and hydroxyl (C14) groups are critical for identification . Reaction intermediates should be monitored using HPLC to ensure pathway fidelity.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemical configurations. For example, torsion angles and bond lengths between C1-C4 and C14-OH groups are measured to confirm the 1,4-diene and 14-hydroxyl moieties. Complementary techniques like 2D NMR (e.g., COSY, NOESY) validate spatial arrangements, particularly for stereocenters at C14 and C20 .

Q. What analytical methods ensure purity and stability of the compound during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 240 nm for conjugated dienes) is used to assess purity (>98%). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, with quantification via UV-spectrophotometry or LC-MS . Storage at -20°C in inert atmospheres (argon) minimizes oxidation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with androgen receptors, and what methodological pitfalls should be avoided?

Use radioligand binding assays with tritiated testosterone as a competitor to measure receptor affinity (Kd). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, focusing on hydrogen bonding with AR-LBD residues (e.g., Asn705, Gln711). Avoid overinterpretation of in vitro data without in vivo validation, as cell-line-specific expression levels may skew results .

Q. How can contradictory data on receptor affinity across studies be resolved?

Conduct meta-analysis with stratification by experimental variables (e.g., cell type, ligand concentration). Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) under standardized conditions. Contradictions often arise from differences in receptor isoforms or assay temperatures, which require explicit documentation .

Q. What statistical experimental designs optimize synthesis yield while minimizing resource use?

Full factorial design (e.g., 2<sup>3</sup> design) evaluates critical factors like temperature, pH, and substrate concentration. Response Surface Methodology (RSM) identifies optimal conditions, while ANOVA quantifies factor significance. For example, a 15% yield increase was achieved by optimizing microbial biotransformation at pH 7.2 and 30°C .

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

Combine quantum chemical calculations (e.g., DFT for reaction energetics) with machine learning to predict substituent effects on receptor binding. ICReDD’s workflow integrates computed reaction pathways (e.g., Gibbs free energy barriers for hydroxylation) with robotic screening to prioritize derivatives for synthesis .

Q. What methodologies assess the stereochemical impact of C14 hydroxylation on bioactivity?

Chiral chromatography separates enantiomers, followed by cell-based assays (e.g., luciferase reporter systems) to compare transcriptional activation. Molecular dynamics simulations (e.g., GROMACS) analyze hydrogen-bonding stability between the 14-OH group and AR residues over 100-ns trajectories .

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